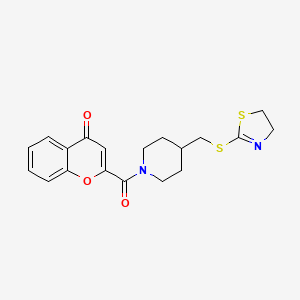

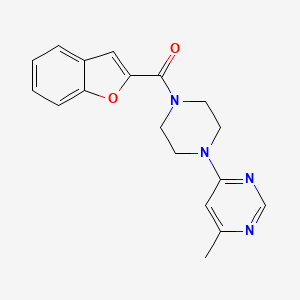

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, commonly known as 'DTTU', is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTTU belongs to the class of urea derivatives and has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Heterocyclic Compound Formation

Phenyl(trichloromethyl)carbinol reacts with bifunctional reagents containing nucleophilic sulfur such as thioureas, leading to the formation of heterocyclic compounds like thiazolidinones and thiadiazinones through a series of steps involving an initial sulfur anion attack followed by ring closure. This process is particularly efficient with nucleophiles stable to base and containing a sulfur nucleophilic center, highlighting the potential of thiourea derivatives in the synthesis of complex heterocyclic structures for various scientific applications (Reeve & Coley, 1979).

Antiparkinsonian Activity

A series of thiourea derivatives were synthesized and evaluated for their antiparkinsonian activity in haloperidol-induced catalepsy in mice. Some compounds exhibited significant activity, suggesting their potential in Parkinson's disease treatment. This research may pave the way for new therapeutic approaches, underscoring the importance of thiourea derivatives in medicinal chemistry (Azam, Alkskas, & Ahmed, 2009).

Acetylcholinesterase Inhibition

Flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, showing that certain derivatives possess high inhibitory activities. This suggests their potential use in the treatment of diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Novel Synthesis Methods

The ultrasound-assisted synthesis of novel dihydropyrimidin-(thio)ones showcases an efficient method that offers milder conditions, shorter reaction times, and higher yields compared to conventional methods. This illustrates the versatility of thiourea derivatives in facilitating novel synthesis approaches for heterocyclic compounds (Liu & Wang, 2010).

Glycoluril and Analogues Synthesis

The development of new methods for the synthesis of glycolurils and their analogues, which have applications across pharmacology, explosives, and supramolecular chemistry, emphasizes the importance of urea and thiourea derivatives in creating compounds of significant scientific interest (Kravchenko, Baranov, & Gazieva, 2018).

properties

IUPAC Name |

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c19-15(16-11-14-6-2-8-22-14)17-12-4-1-5-13(10-12)18-7-3-9-23(18,20)21/h1-2,4-6,8,10H,3,7,9,11H2,(H2,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYRDXUTISUFMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NCC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2394548.png)

![N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2394549.png)

![3-(pyrrolidin-1-ylsulfonyl)-1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyridin-2(1H)-one](/img/structure/B2394550.png)

![5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394551.png)

![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2394552.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2394553.png)

![(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2394555.png)

![N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2394556.png)